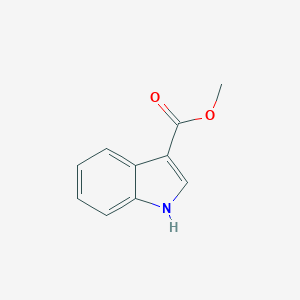

Methyl indole-3-carboxylate

Description

Significance of the Indole Scaffold in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone structure in the fields of chemical and biological sciences. ajchem-b.commdpi.com Its unique electronic properties and structural rigidity have established it as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds capable of binding to multiple receptors with high affinity. bohrium.commdpi.combohrium.com The significance of the indole motif is underscored by its presence in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and complex alkaloids derived from plants, fungi, and marine organisms. ajchem-b.commdpi.combohrium.com

In medicinal chemistry, the indole ring system is a fundamental building block for the design and synthesis of novel therapeutic agents. bohrium.comijpsr.com Its structural versatility allows for modifications at various positions, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov Researchers have extensively explored indole-containing compounds, revealing their potential in numerous therapeutic areas. nih.gov These derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, antiviral, antimicrobial, antioxidant, and antidiabetic agents, among others. bohrium.comresearchgate.net The molecular structures of several well-known drugs, such as the antimigraine agent Sumatriptan and the cholesterol-lowering drug Fluvastatin, are based on the indole framework. nih.gov This broad utility has made the indole scaffold an eminent target for the discovery of new drugs and a subject of continuous investigation in academic and industrial research. bohrium.comijpsr.com

The table below summarizes the diverse biological activities associated with the indole scaffold, highlighting its multifaceted therapeutic potential.

| Biological Activity | Description and Examples | Source(s) |

| Anticancer | Indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. They are key components of vinca alkaloids and are studied as tubulin polymerization inhibitors. | ajchem-b.commdpi.combohrium.commdpi.com |

| Antiviral | Compounds containing the indole nucleus have shown activity against various viruses, including HIV. Arbidol is an example of an indole-based antiviral drug. | ajchem-b.combohrium.comresearchgate.net |

| Anti-inflammatory | Indole-based molecules exhibit anti-inflammatory properties, with some derivatives acting as COX-1 and COX-2 inhibitors. | bohrium.comresearchgate.net |

| Antimicrobial | The indole structure is found in compounds effective against both gram-positive and gram-negative bacteria, as well as fungi. | ajchem-b.comresearchgate.net |

| Antioxidant | The indole ring can act as a free radical scavenger, contributing to antioxidant effects. | ajchem-b.combohrium.com |

| Neuroprotective | Indole derivatives are investigated for managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. | mdpi.combohrium.com |

| Antidiabetic | Certain indole derivatives have shown potential in managing diabetes. | bohrium.comresearchgate.net |

| Antihypertensive | The indole alkaloid reserpine, derived from the Rauwolfia plant, has been used as an antihypertensive agent. | mdpi.comnih.gov |

Role of Methyl Indole-3-carboxylate as a Privileged Chemical Intermediate

Within the vast family of indole derivatives, this compound serves as a particularly important and versatile chemical intermediate in organic synthesis. chemimpex.com It functions as a foundational building block for the construction of more complex, biologically active molecules. mdpi.com Its "privileged" status as an intermediate stems from its stability, the relative ease of its own synthesis, and the reactivity of its functional groups—the ester at the C3 position, the N-H group of the pyrrole ring, and the benzene ring—which allow for selective chemical modifications. chemimpex.commdpi.com

In synthetic chemistry, this compound is a key starting material for producing a wide range of substituted indoles. For instance, it can undergo regioselective dibromination to produce methyl 5,6-dibromoindole-3-carboxylate, a precursor for synthesizing marine natural products like meridianin F. rsc.org The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functionalities, such as an acyl hydrazine, which can then be cyclized to form novel heterocyclic systems. beilstein-journals.orgderpharmachemica.com Furthermore, the nitrogen atom can be alkylated or arylated to introduce diverse substituents. derpharmachemica.com These transformations are crucial for developing new compounds for various applications, from pharmaceuticals to agrochemicals. chemimpex.comfrontiersin.org Researchers have utilized this intermediate to synthesize analogs of potent antitumor agents like 3,3'-diindolylmethane and to develop potential auxin mimics for agricultural use. beilstein-journals.orgresearchgate.net

The following table details several synthetic applications of this compound and its derivatives, showcasing its role as a versatile precursor in academic research.

| Starting Material | Synthetic Transformation | Product Class / Specific Compound | Research Application | Source(s) |

| This compound | Regioselective bromination | Methyl 5,6-dibromoindole-3-carboxylate | Synthesis of marine natural products (e.g., meridianin F) | rsc.org |

| This compound | Reaction with indole and benzenesulfonyl chloride | Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate | Synthesis of analogs of the antitumor agent 3,3′-diindolylmethane | researchgate.net |

| This compound | Hydrazinolysis and cyclization with CDI | Indole-derived 3H- bohrium.comnih.govCurrent time information in Bangalore, IN.oxadiazol-2-one | Synthesis of auxin mimics for plant growth regulation | beilstein-journals.org |

| Ethyl 2-methyl-1H-indole-3-carboxylate | N-alkylation with 4-(2-chloroethyl)morpholine, followed by hydrolysis | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | Precursor for novel antioxidant amide derivatives | derpharmachemica.com |

| Substituted Anilines and Methyl Acetoacetate | Palladium-catalyzed intramolecular oxidative coupling | Functionalized 2-methyl-1H-indole-3-carboxylate derivatives | Efficient synthesis of diverse indole building blocks | mdpi.com |

| Methyl 5-fluoro-1H-indole-3-carboxylate | Conversion to hydrazide and reaction with aryl sulfonyl chlorides | Indole-based sulfonamide derivatives | Exploring structure-activity relationships for potential pharmacophores | vulcanchem.com |

Properties

IUPAC Name |

methyl 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAUTQFAWKKNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343334 | |

| Record name | Methyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-24-5 | |

| Record name | Methyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl Indole-3-carboxylate

Classical and Contemporary Synthetic Routes to the Indole-3-carboxylate Core

The formation of the fundamental indole-3-carboxylate structure can be achieved through several established and modern synthetic strategies. These methods provide access to the core ring system, which can then be further modified.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, remains a widely utilized method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of arylhydrazones, which are typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. rsc.org

To produce the indole-3-carboxylate core, this synthesis is adapted by using β-ketoesters as the carbonyl component. For instance, the reaction of phenylhydrazine with an acetoacetic ester in the presence of an acid like glacial acetic acid yields the corresponding indole ester. derpharmachemica.com Modern variations may employ microwave assistance to improve reaction times and yields, with some methods reporting over 90% efficiency. Another approach involves the reaction of diazotized anilines with compounds like 2-oxopiperidine-3-carboxylic acid, followed by Fischer cyclization to create related carboline structures. rsc.org

Madelung Synthesis and Related Cyclization Reactions

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base, such as sodium or potassium alkoxides. wikipedia.orgbhu.ac.in While the classic Madelung reaction is typically limited to preparing 2-alkylindoles under harsh conditions, modern variants have expanded its scope. wikipedia.orgbhu.ac.in The use of organolithium reagents as bases allows the reaction to proceed under milder conditions. bhu.ac.in

For the synthesis of indole-3-carboxylates, modifications to the Madelung approach or related cyclization strategies are necessary. One such strategy involves the use of an ortho-trimethylsilylmethyl anilide, which can be cyclized under mild conditions. researchgate.net Another related method is the Reissert synthesis, a multi-step process that starts with the condensation of o-nitrotoluene with an oxalic ester, followed by reduction and cyclization to form an indole-2-carboxylic acid, which can be subsequently functionalized. bhu.ac.in More recent developments include tandem reactions, such as the combination of LiN(SiMe3)2 and CsF to mediate an efficient synthesis of N-methyl-2-arylindoles from N-methyl-o-toluidine and methyl benzoate. organic-chemistry.org

Esterification and Derivatization Strategies

Once the methyl indole-3-carboxylate core is synthesized, it serves as a versatile intermediate for further chemical transformations. Esterification of the corresponding indole-3-carboxylic acid is a primary method for its formation, while derivatization reactions expand its chemical utility.

Hydrozinolysis and Hydrazine Intermediate Formation

A key transformation of this compound is its reaction with hydrazine, known as hydrozinolysis, to form the corresponding indole-3-carbohydrazide. This reaction is typically performed by refluxing the ester with hydrazine monohydrate in a solvent like ethanol. nih.govmdpi.com The process is highly efficient, with reported yields of up to 96%. nih.gov The resulting acyl hydrazine is a valuable intermediate that can be further reacted, for example, through condensation with aldehydes to generate indole N-acylhydrazone derivatives. nih.govbeilstein-journals.org This hydrazide intermediate is also a key component in the synthesis of more complex heterocyclic systems, such as triazolo-pyridazino-indoles. mdpi.com

N-Alkylation and Acylation Reactions

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation or acylation.

N-Alkylation involves the addition of an alkyl group to the indole nitrogen. This can be achieved using various reagents and catalysts. A copper(I)-catalyzed Ullmann-type intramolecular arylamination provides an efficient route to a variety of N-substituted derivatives under mild conditions. acs.org Other methods utilize bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) with reagents such as dimethyl carbonate for methylation. google.com Dinuclear zinc-ProPhenol complexes have also been employed as catalysts for the enantioselective N-alkylation of indole derivatives. nih.gov

N-Acylation introduces an acyl group at the indole nitrogen, a reaction that often requires careful selection of reagents to ensure selectivity over C3-acylation. rsc.org While reactive acyl chlorides can be used, often in the presence of a base, alternative methods have been developed. rsc.orgnih.gov One approach uses thioesters as a stable acyl source in the presence of cesium carbonate. nih.gov Another method involves the direct acylation with carboxylic acids using boric acid as a catalyst. clockss.org Oxidative organocatalytic methods using aldehydes have also been reported, offering high chemoselectivity for N-acylation. rsc.org

The following table summarizes selected examples of N-alkylation of methyl 1H-indole-3-carboxylate using a CuI-K3PO4-DMF system. acs.org

| N-Substituent | Yield (%) |

| tert-Butyl | 32 |

| Cyclohexyl | 57 |

| 2-Methylphenyl | 65 |

Regioselective Functionalization Approaches

Beyond N-functionalization, the indole ring of this compound can be selectively functionalized at various carbon positions. The directing effect of the C3-ester group plays a significant role in determining the outcome of these reactions.

One of the most direct functionalizations is halogenation. Treatment of this compound with bromine in acetic acid results in a highly regioselective dibromination, yielding methyl 5,6-dibromoindole-3-carboxylate. rsc.orgrsc.org This dibrominated product serves as a building block for more complex molecules. rsc.orgrsc.org

Palladium-catalyzed reactions have emerged as powerful tools for C-H functionalization. For instance, the palladium-catalyzed reaction of this compound with aryl iodides can lead to C2-arylated indoles, although this transformation is often accompanied by decarboxylation. nih.gov The carboxyl group at the C3-position can also act as a removable directing group. In one such example, a palladium-catalyzed oxidative vinylation with alkenes occurs at the C-2 position, followed by decarboxylation, to produce 2-vinylindoles. acs.org

The following table details examples of regioselective functionalization of the this compound scaffold.

| Reaction | Reagents/Catalyst | Position(s) Functionalized | Product | Reference(s) |

| Dibromination | Bromine, Acetic Acid | C-5, C-6 | Methyl 5,6-dibromoindole-3-carboxylate | rsc.orgrsc.org |

| Decarboxylative Arylation | Aryl Iodide, Pd(II) catalyst | C-2 | 2-Arylindole | nih.gov |

| Decarboxylative Vinylation | Alkene, Pd(OAc)₂, Cu(OAc)₂·H₂O | C-2 | 2-Vinylindole | acs.org |

C2-Functionalization Strategies

The functionalization of the C2-position of the indole ring in this compound is a key strategy for the synthesis of a wide array of biologically active molecules and complex natural products. Due to the inherent electronic properties of the indole nucleus, the C3-position is typically more nucleophilic and prone to electrophilic attack. Therefore, direct functionalization at the C2-position often requires specific strategies to overcome this inherent reactivity.

One common approach involves the use of a directing group at the C3-position, which can facilitate metallation and subsequent functionalization at the C2-position. The carboxylate group itself in indole-3-carboxylic acids can act as a traceless directing group, enabling C2-functionalization followed by decarboxylation. rsc.orgchim.it For this compound, the ester group can similarly influence the regioselectivity of C-H activation.

Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has emerged as a powerful tool for C2-functionalization. These methods include palladium-catalyzed intramolecular oxidative coupling to form the indole ring with a pre-determined C2-substituent, as well as intermolecular cross-coupling reactions. mdpi.comresearchgate.net Palladium-catalyzed decarboxylative reactions of indole-3-carboxylic acids have been effectively used to introduce aryl and vinyl groups at the C2-position. rsc.orgnih.govacs.org Rhodium and cobalt catalysts, often in conjunction with directing groups, have enabled a range of C-H functionalization reactions at the C2 position, including alkylation and alkynylation. nih.govresearchgate.netmdpi.com

Furthermore, cross-dehydrogenative coupling (CDC) reactions provide a direct method for C-C bond formation at the C2-position, and metal-free approaches such as Friedel-Crafts type reactions offer alternative pathways for C2-alkylation. thieme-connect.comnih.gov These strategies collectively provide a versatile toolbox for the targeted modification of this compound at the C2-position, paving the way for the synthesis of complex indole derivatives.

C3-Functionalization via Electrophilic Aromatic Substitution and C-H Functionalization

While the C3 position of indole is inherently reactive towards electrophiles, the presence of the carboxylate group at this position in this compound alters the typical reactivity. Direct electrophilic substitution at other positions of the indole ring, particularly at the C2 and C4-C7 positions, is often explored. However, functionalization can still be achieved at the C3-position, often involving the manipulation or temporary removal of the existing carboxylate group, or through advanced C-H activation methodologies.

Palladium-Catalyzed Oxidative Coupling and C-H Activation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been extensively applied to the functionalization of indoles. In the context of this compound, palladium catalysis is pivotal for both its synthesis and subsequent modification.

One of the prominent methods for synthesizing C2-substituted methyl indole-3-carboxylates is through palladium-catalyzed intramolecular oxidative coupling. This approach typically involves the cyclization of N-aryl enamines. For instance, a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been efficiently prepared from commercially available anilines. These anilines are first converted to N-aryl enamine carboxylates, which then undergo palladium-catalyzed oxidative cyclization. The use of microwave irradiation has been shown to significantly improve reaction times and yields, often exceeding 90%. mdpi.comresearchgate.netunina.it

A key palladium-catalyzed transformation is the decarboxylative C-H arylation. While this reaction is typically performed on indole-3-carboxylic acids where the carboxyl group acts as a traceless directing group for C2-arylation, the corresponding methyl ester, methyl 1H-indole-3-carboxylate, has also been shown to be an effective substrate. nih.gov In these reactions, the substrate is coupled with aryl iodides in the presence of a Pd(II) catalyst system, resulting in the formation of C2-arylated indoles, albeit in more moderate yields (60–66%) compared to the free carboxylic acids. nih.govacs.orgnih.govscribd.com The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. scribd.com

Below is a table summarizing the palladium-catalyzed decarboxylative C2-arylation of methyl 1H-indole-3-carboxylate.

| Substrate (Methyl 1H-indole-3-carboxylate) | Aryl Iodide | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Iodobenzene | Pd(OAc)₂, AgOAc, TFA | HFIP, 110 °C | 2-Phenyl-1H-indole | 66 | ||

| 1-Iodo-4-methylbenzene | Pd(OAc)₂, AgOAc, TFA | HFIP, 110 °C | 2-(p-Tolyl)-1H-indole | 65 | ||

| 1-Iodo-4-tert-butylbenzene | Pd(OAc)₂, AgOAc, TFA | HFIP, 110 °C | 2-(4-(tert-Butyl)phenyl)-1H-indole | 62 | ||

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂, AgOAc, TFA | HFIP, 110 °C | 2-(4-Methoxyphenyl)-1H-indole | 60 | ||

| Methyl 4-iodobenzoate | Pd(OAc)₂, AgOAc, TFA | HFIP, 110 °C | Methyl 4-(1H-indol-2-yl)benzoate | 63 |

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysis has emerged as a powerful platform for the C-H functionalization of indoles, offering high reactivity and selectivity. researchgate.net For indole derivatives, including those with a carboxylate at the C3 position, rhodium catalysts can direct functionalization to various positions, most notably C2, C4, and C7. researchgate.net The regioselectivity is often controlled by the choice of directing group and reaction conditions.

While much of the work focuses on using directing groups on the indole nitrogen, the C3-carboxylate group itself can influence the outcome of the reaction. For instance, rhodium(III)-catalyzed C-H alkylation of indoles with diazo compounds has been developed as a highly efficient and atom-economical protocol for synthesizing alkyl-substituted indoles under mild conditions. mdpi.com These reactions often show high regioselectivity for the C2 position.

In a similar vein, rhodium(III)-catalyzed C-H activation and annulation of N-hydroxyindoles with α-diazoketoesters have been used to construct 3-carboxylate-substituted N-hydroxyindole scaffolds. rsc.org This demonstrates the utility of rhodium catalysis in synthesizing indole-3-carboxylate derivatives. Furthermore, rhodium(III)-catalyzed C-H functionalization of indoles at the C4 position has been achieved using iodonium ylides as carbene precursors under redox-neutral conditions. researchgate.net

A notable example of C-H functionalization is the rhodium-catalyzed C2-alkenylation of N-arylcarbamoyl indoles. While this specific example does not use this compound directly, it highlights the potential for C2-functionalization of the indole core when a directing group is present at the nitrogen. scispace.com

The table below presents examples of rhodium-catalyzed C-H functionalization of indole derivatives, showcasing the types of transformations possible.

| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

| N-Pyrimidinylindole | Ethyl 2-diazoacetate | [CpRhCl₂]₂, AgSbF₆ | DCE, 25 °C, 12 h | C2-Alkylated Indole | 95 | mdpi.com |

| N-Pyrimidinyl-5-methoxyindole | Ethyl 2-diazoacetate | [CpRhCl₂]₂, AgSbF₆ | DCE, 25 °C, 12 h | C2-Alkylated Indole | 92 | mdpi.com |

| N-Pyrimidinyl-5-bromoindole | Ethyl 2-diazoacetate | [CpRhCl₂]₂, AgSbF₆ | DCE, 25 °C, 12 h | C2-Alkylated Indole | 88 | mdpi.com |

| N-Methoxy-1H-indole-1-carboxamide | Diphenylacetylene | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE, 80 °C, 24 h | Fused Heterocycle | 85 | acs.org |

| N-Pivaloyl-indole | Phenylacetylene | Cp*Rh(MeCN)₃₂ | DCE, 60 °C, 12 h | C4-Alkynylated Indole | 92 | researchgate.net |

Cobalt(III)-Catalyzed Site-Selective C-H Alkynylation

Cobalt, being an earth-abundant and less expensive metal, has gained significant attention as a catalyst in C-H activation chemistry. mdpi.com Specifically, high-valent cobalt catalysts have proven effective in various C-H functionalization reactions.

A significant development in this area is the cobalt(III)-catalyzed C2-selective C-H alkynylation of indoles. nih.govacs.org This method utilizes hypervalent iodine-alkyne reagents as the alkynylating agent and demonstrates excellent functional group tolerance. A broad range of synthetically useful groups such as fluoro, chloro, bromo, and even a carboxylate methyl ester (-CO₂Me) are well-tolerated, making this a robust protocol for the synthesis of C2-alkynylated indoles. nih.govacs.org The reaction typically employs a directing group on the indole nitrogen, such as a pyrimidyl group, which can be easily removed post-functionalization. nih.gov

The reaction conditions generally involve a Cp*Co(III) catalyst, a silver oxidant (e.g., AgSbF₆), and a base in a suitable solvent. The reaction proceeds efficiently to give the desired C2-alkynylated products. For substrates bearing a methyl ester group on the indole ring, such as at the C5 position, the reaction proceeds smoothly to afford the corresponding C2-alkynylated product in good yield. nih.gov This indicates the compatibility of the ester functional group with the cobalt-catalyzed alkynylation conditions, suggesting its applicability to this compound, likely with an appropriate N-directing group.

Below is a table summarizing the results for the cobalt(III)-catalyzed C2-selective C-H alkynylation of functionalized indoles.

| Indole Substrate | Alkyne Reagent | Catalyst System | Conditions | Product | Yield (%) | Reference |

| (Triisopropylsilylethynyl)iodonium tetrafluoroborate | [CpCo(CO)I₂], AgSbF₆, NaOAc | DCE, 80 °C, 12 h | N-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-methoxycarbonylindole | 78 | ||

| (Triisopropylsilylethynyl)iodonium tetrafluoroborate | [CpCo(CO)I₂], AgSbF₆, NaOAc | DCE, 80 °C, 12 h | N-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-fluoroindole | 85 | ||

| (Triisopropylsilylethynyl)iodonium tetrafluoroborate | [CpCo(CO)I₂], AgSbF₆, NaOAc | DCE, 80 °C, 12 h | N-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-chloroindole | 82 | ||

| (Triisopropylsilylethynyl)iodonium tetrafluoroborate | [CpCo(CO)I₂], AgSbF₆, NaOAc | DCE, 80 °C, 12 h | N-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-bromoindole | 75 | ||

| (Triisopropylsilylethynyl)iodonium tetrafluoroborate | [Cp*Co(CO)I₂], AgSbF₆, NaOAc | DCE, 80 °C, 12 h | N-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-cyanoindole | 68 |

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) reactions have become a highly attractive strategy in organic synthesis due to their atom and step economy, forming C-C or C-X bonds through the direct coupling of two C-H bonds. chim.it This approach avoids the need for pre-functionalized starting materials. For indole derivatives, CDC reactions have been developed to functionalize various positions of the indole nucleus.

In the context of indole-3-carboxylates, copper-catalyzed CDC reactions have been employed for the synthesis of multisubstituted indoles. One such method involves a one-pot synthesis of 2-arylindole-3-carboxylate derivatives starting from simple anilines and arylpropiolate esters. This reaction proceeds through a copper-mediated sequential hydroamination and an intramolecular cross-dehydrogenative coupling. thieme-connect.com Another approach describes a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling of arylboronic acids and (Z)-3-aminoacrylate esters to furnish diverse indole-3-carboxylic esters. nih.gov

Metal-free CDC reactions have also been reported for the functionalization of indoles. For example, the reaction of methyl 1H-indole-3-carboxylate with 1,4-dioxane can proceed via a CDC pathway. Mechanistic studies, including kinetic isotope effect (KIE) measurements, suggest that the C-H bond cleavage is likely involved in the rate-determining step. nih.govresearchgate.net Furthermore, molecular iodine has been shown to promote the coupling of aryl methyl ketones with indole derivatives to afford 2,2-bisindolyl-1-aryl ethanones via a sequence of reactions that includes a Friedel-Crafts type step. sci-hub.se

The table below summarizes examples of CDC reactions involving indole-3-carboxylate derivatives.

| Indole Substrate | Coupling Partner | Catalyst/Promoter | Conditions | Product Type | Yield (%) | Reference |

| Aniline & Methyl phenylpropiolate | CuCl₂, Phenanthroline, KMnO₄, KHCO₃ | Benzene/DMF, 120 °C | 2-Arylindole-3-carboxylate | 65 | thieme-connect.com | |

| (Z)-Methyl 3-aminocinnamate & Phenylboronic acid | Cu(OAc)₂, (t-Bu)₃PH·BF₄, Myristic acid, KMnO₄, KHCO₃ | DMF/DMSO, 130 °C | 1,2-Diaryl-1H-indole-3-carboxylate | 72 | nih.gov | |

| Methyl 1H-indole-3-carboxylate | 1,4-Dioxane | t-BuOOt-Bu | 120 °C | C2-Alkylated indole | - | nih.govresearchgate.net |

| Indole-3-carboxylic acid | Acrylate esters | Pd(OAc)₂, Cu(OAc)₂·H₂O, LiOAc | DMAc, 140 °C | 2-Vinylindole (after decarboxylation) | up to 85 | acs.org |

| Indole | Aryl methyl ketones | I₂ | DMSO, 95 °C | 2,2-Bisindolyl-1-aryl ethanone | up to 90 | sci-hub.se |

Metal-Free Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for the formation of C-C bonds with aromatic systems. In the context of indoles, which are electron-rich heterocycles, this reaction can proceed under relatively mild, often metal-free, conditions. The C3 position of indole is the most nucleophilic and typically the site of alkylation.

Asymmetric Friedel-Crafts reactions of indoles with various electrophiles have been developed, often catalyzed by chiral Brønsted acids or Lewis acids. For instance, the reaction of indoles with coumarin-3-carboxylates has been achieved using copper(II) triflate complexes with chiral bis(oxazoline) ligands, affording the corresponding adducts with moderate to good enantioselectivity. thieme-connect.comresearchgate.net Although this example uses a copper catalyst, it highlights the reactivity of indole-type structures in Friedel-Crafts reactions.

A significant metal-free approach involves the use of trichloroacetimidates as alkylating agents. nih.gov These reagents can be activated by a catalytic amount of a Lewis acid under mild conditions. The reaction of various indoles with 4-nitrobenzyl trichloroacetimidate, for example, proceeds efficiently to give the C3-alkylated products in good yields. This method is particularly useful for preparing C3-benzyl indoles. While the direct Friedel-Crafts alkylation of this compound at a different position is challenging due to the deactivating effect of the ester group and the inherent reactivity of the C3 position, the general reactivity of the indole nucleus in such transformations is well-established. nih.gov

Furthermore, an oxidative asymmetric aza-Friedel-Crafts alkylation of indoles with 3-indolinone-2-carboxylates has been developed using a chiral phosphoric acid as a catalyst, providing chiral indol-3-yl-3-indolinone-2-carboxylate derivatives in good yields and excellent enantiomeric excess. nih.gov This demonstrates a sophisticated, metal-free approach to functionalizing the indole core.

The table below provides examples of Friedel-Crafts type alkylations of indoles.

| Indole Substrate | Electrophile | Catalyst/Promoter | Conditions | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| Indole | Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | Cu(OTf)₂-Ph-box | CH₂Cl₂, rt | 3-Substituted indole | 95 | 82 | thieme-connect.comresearchgate.net |

| Indole | 4-Nitrobenzyl trichloroacetimidate | BF₃·OEt₂ | DCM, 0 °C to rt | 3-(4-Nitrobenzyl)-1H-indole | 72 | N/A | nih.gov |

| 5-Fluoroindole | 4-Nitrobenzyl trichloroacetimidate | BF₃·OEt₂ | DCM, 0 °C to rt | 5-Fluoro-3-(4-nitrobenzyl)-1H-indole | ~50 | N/A | nih.gov |

| 2-Methylindole | 4-Nitrobenzyl trichloroacetimidate | BF₃·OEt₂ | DCM, 0 °C to rt | 2-Methyl-3-(4-nitrobenzyl)-1H-indole | 85 | N/A | nih.gov |

| Indole | 3-Indolinone-2-carboxylate (in situ) | Chiral Phosphoric Acid, DDQ | Toluene, 40 °C | Indol-3-yl-3-indolinone-2-carboxylate | up to 96 | up to 98.6 | nih.gov |

Halogenation Reactions: Regioselective Dibromination

The halogenation of this compound, particularly bromination, has been a subject of detailed study. A notable transformation is the regioselective dibromination of this compound.

When this compound is treated with bromine in acetic acid, it undergoes a regioselective dibromination to yield methyl 5,6-dibromoindole-3-carboxylate. rsc.orgchemicalbook.comscientificlabs.co.uk This specific substitution pattern highlights the directing effects of the substituents on the indole ring. This method provides a direct route to 5,6-dibrominated indole derivatives, which are valuable precursors for various natural and non-natural products. rsc.org For instance, the resulting methyl 5,6-dibromoindole-3-carboxylate can be further transformed into the parent 5,6-dibromoindole through a one-pot, microwave-assisted ester hydrolysis and decarboxylation. rsc.org

Further research has explored the synthesis of 2-sulfoximidoyl-3,6-dibromo indoles using N-bromo sulfoximines, which act as both the brominating and sulfoximinating agents. mdpi.com Another study details an additive-free, copper(I)-bromide-mediated radical cyclization of α,α-dibromo β-iminoesters to produce 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates. acs.org

Table 1: Regioselective Dibromination of this compound

| Reactant | Reagent | Solvent | Product | Citation |

| This compound | Bromine | Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | rsc.orgchemicalbook.com |

Alpha-Substitution Reactions

Alpha-substitution reactions of this compound derivatives are pivotal for introducing functional groups at the C2-position of the indole nucleus. The presence of the carboxylate group at the C3-position influences the reactivity of the C2-position, making it susceptible to substitution.

One approach to achieve α-substitution involves the protection of the indole nitrogen, followed by reaction with an appropriate electrophile. For instance, to achieve monobromination at the 2-methyl group of a methyl 2-methylindole-3-carboxylate derivative and prevent oxidation of the indole core, the indole nitrogen is first protected with a di-tert-butyl dicarbonate ((Boc)2O) group. mdpi.com The resulting N-Boc protected compound is then treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to yield the 2-bromomethylindole derivative. mdpi.com The protecting group can subsequently be removed to afford the desired α-substituted product. mdpi.com

Another strategy for α-substitution involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-position of a protected methyl indole-3-acetate, which can then react with an alkyl bromide. frontiersin.orgnih.gov The choice of a sterically hindered base like LDA is crucial to favor the desired α-substitution. frontiersin.org

The position of substitution on the indole nucleus can be determined using nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com For example, the chemical shift of the proton at the C2 position (α-proton) in ethyl indole-3-carboxylate is significantly different from that of the proton at the C3 position (β-proton) in ethyl indole-2-carboxylate, allowing for clear differentiation between α and β substitution. cdnsciencepub.com

Catalytic Systems in Synthesis

The synthesis of this compound and its derivatives is greatly enhanced by the use of various catalytic systems, which offer improved efficiency, selectivity, and milder reaction conditions.

Transition Metal Catalysis (e.g., Palladium, Copper, Gold, Ruthenium)

Transition metals play a central role in the synthesis and functionalization of indole-3-carboxylates.

Palladium (Pd): Palladium-catalyzed reactions are widely employed for the synthesis of this compound derivatives. vulcanchem.com One notable method involves the palladium(II)-catalyzed cyclization-carbonylation of 2-alkynylanilines. rsc.org By carefully selecting the ligand and solvent, the reaction can be controlled to produce either methyl 1-benzyl-1H-indole-3-carboxylates or symmetrical ketones with two indole moieties. rsc.org For instance, using a Pd(tfa)2 catalyst in a DMSO/MeOH solvent system favors the formation of methyl 1-benzyl-1H-indole-3-carboxylates. rsc.org Palladium catalysis is also utilized in the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives through intramolecular oxidative coupling, often assisted by microwave irradiation to improve yields and reduce reaction times. mdpi.comresearchgate.net Furthermore, palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids can lead to 2-vinylindoles through a directed C-H functionalization and subsequent decarboxylation. acs.org Solid-phase synthesis of indole-3-carboxylates has also been achieved using palladium catalysis. rsc.org

Copper (Cu): Copper-catalyzed reactions provide efficient routes to various indole derivatives. An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves a cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate derivatives, catalyzed by Cu(OAc)2·H2O in the presence of tert-butyl hydroperoxide. thieme-connect.com Copper(II) catalysis also facilitates the one-pot synthesis of multisubstituted indoles through the oxidative annulation of enamines with arylboronic acids, involving a Chan-Lam arylation followed by an intramolecular cross-dehydrogenative coupling. rsc.org Additionally, copper(I)-catalyzed carbon-nitrogen cross-coupling reactions have been used to synthesize N-substituted 1H-indole-3-carboxylic acid derivatives. ijream.org A copper-catalyzed decarboxylative aminomethylation of indole-3-carboxylic acids with 1,2-oxazetidines has been developed for the rapid synthesis of 3-aminomethylindoles. acs.org

Gold (Au): Gold catalysts have emerged as powerful tools for indole functionalization. Gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water provides a straightforward route to 3-benzylindoles. acs.org Gold-catalyzed reactions of sulfenylated propargylic carboxylates with indoles can proceed through regiodivergent pathways, involving either 1,2- or 1,3-carboxylate migrations, to yield functionalized indoles. nih.govacs.org Gold catalysis has also been employed in the C3-alkylation of indoles with α-aryl diazoesters. rsc.org

Ruthenium (Ru): Ruthenium-catalyzed reactions offer unique pathways for the synthesis of indole derivatives. A one-pot synthesis of indole-fused isocoumarins can be achieved through the annulation of 1-methylindole-3-carboxylic acid with alkynes, catalyzed by a ruthenium(II) complex in the presence of a copper(II) oxidant. nio.res.in Ruthenium catalysts have also been used for the C-H arylation of indole carboxylic acids, allowing for arylation at the C4, C5, C6, and C7 positions. mdpi.comd-nb.info Furthermore, ruthenium-catalyzed C3-H activation of indole derivatives with acrylates can lead to C3-alkenylated products. rsc.org Photochemically driven ruthenium-catalyzed C-H functionalization of indoles with alcohols can produce indole-3-carbaldehydes and bis(indolyl)methanes. acs.org

Table 2: Transition Metal-Catalyzed Syntheses of this compound Derivatives

| Catalyst | Reaction Type | Substrates | Product | Citation |

| Palladium(II) | Cyclization-Carbonylation | 2-Alkynylaniline | Methyl 1-benzyl-1H-indole-3-carboxylate | rsc.org |

| Copper(II) | Cross-dehydrogenative Coupling | N,N-dimethylaniline, Phenyl bromoacetate | 1-Methyl-1H-indole-3-carboxylate | thieme-connect.com |

| Gold(III) | Decarboxylative Coupling | Indole-3-carboxylic acid, Benzylic alcohol | 3-Benzylindole | acs.org |

| Ruthenium(II) | Annulation | 1-Methylindole-3-carboxylic acid, Alkyne | Indole-fused isocoumarin | nio.res.in |

Organocatalysis

While the indole core has been less explored in organocatalysis, some progress has been made. mdpi.com The indole N-H bond can act as a hydrogen-bond donor. mdpi.com Research has focused on designing new organocatalysts that incorporate an indole core along with chiral moieties like quaternary ammonium salts, diamines, or amino-ureas to expand the range of transformations achievable through indole catalysis. mdpi.comresearchgate.net Organocatalysis has been applied to the enantioselective Michael addition of 2-oxindole-3-carboxylate esters to nitroolefins, providing an efficient route to spirooxindole derivatives. researchgate.net

Heterogeneous Catalysis (e.g., Alkaline-Functionalized Chitosan)

Heterogeneous catalysis offers advantages such as catalyst recyclability and simplified product purification. Alkaline-functionalized chitosan has been reported as an efficient, recyclable heterogeneous base catalyst for the synthesis of 3-substituted indole derivatives. rsc.org This method involves the condensation of indoles, aldehydes, and malononitrile in ethanol at room temperature, offering an environmentally friendly and simple procedure. rsc.org Chitosan, a natural polysaccharide, serves as a remarkable stabilizing agent for metal-containing compounds and as an adsorbent, making it a sustainable choice for catalyst support. mdpi.com Clay catalysts, such as K-10 Montmorillonite, have also been used to catalyze the reaction of indole and its methyl derivatives with α,β-unsaturated carbonyl compounds. srce.hr

Advanced Reaction Conditions and Techniques

Modern synthetic chemistry employs advanced reaction conditions and techniques to improve the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly enhance reaction rates and improve yields in the synthesis of indole derivatives. mdpi.comresearchgate.net For example, the palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives is optimized by using microwave heating, leading to excellent yields and high regioselectivity in reduced reaction times. mdpi.comresearchgate.net

One-Pot Sequential Synthesis: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer increased efficiency and sustainability. A one-pot sequential synthesis of 3-substituted indoles has been developed using a β-cyclodextrin/DABCO catalytic system. rsc.org

Solid-Phase Synthesis: Solid-phase synthesis allows for the efficient preparation of compound libraries and simplifies purification processes. The synthesis of indole-3-carboxylates on a solid support has been successfully demonstrated using palladium catalysis. rsc.org

Photochemically Driven Reactions: The use of light to drive chemical reactions offers a green and efficient alternative to traditional heating methods. A photochemical C-H functionalization of indoles with alcohols using a ruthenium catalyst has been developed to access indole-3-carbaldehydes and bis(indolyl)methanes under mild conditions. acs.org

Microwave-Assisted Synthesis

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones.

While many transformations of indoles proceed through ionic intermediates, some reactions involving this compound and its precursors occur via radical pathways. A notable example is the palladium/silver-cocatalyzed direct arylation of indoles at room temperature. beilstein-journals.org Mechanistic studies, including radical capture experiments using TEMPO and BHT, completely suppressed the coupling reaction, providing strong evidence for a radical-mediated process. beilstein-journals.org

The proposed mechanism suggests that an aryl iodide undergoes a single electron transfer (SET) with an excited palladium(0) species to form a hybrid palladium-radical intermediate. beilstein-journals.org This carbon-centered radical then adds to the indole nucleus. Subsequent rearomatization, potentially assisted by the silver carboxylate base, affords the arylated product and regenerates the Pd(0) catalyst. beilstein-journals.org Computational studies of other reactions have also indicated that the process may proceed via a radical pathway to form a critical intermediate. researchgate.net

Conversely, in other reactions, such as the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids, control experiments with radical scavengers like 3-tert-butyl-4-hydroxyanisole (BHA) were performed to explicitly exclude a radical pathway. acs.org

Kinetic isotope effect (KIE) studies are instrumental in elucidating the rate-determining steps of reactions. In the context of indole-3-carboxylic acids, KIEs have been used to investigate mechanisms of decarboxylation and other transformations. ic.ac.ukresearchgate.net

In the acid-catalyzed decarboxylation of indole-3-carboxylic acid and its derivatives, primary hydrogen isotope effects were explored to understand the transition states involved. ic.ac.uk Computational studies on the decarboxylation of a series of substituted indole-3-carboxylic acids (from 6-nitro to 6-amino) showed a regular increase in the calculated KIE along the series. ic.ac.uk The calculated KIE for the unsubstituted (5-H) indole-3-carboxylic acid was found to match the experimentally measured value very well. ic.ac.uk

Furthermore, in a gold(III)-catalyzed decarboxylative coupling reaction, a comparison of initial reaction rates in H₂O and D₂O revealed a kinetic solvent isotope effect (KSIE) of 2.7. acs.org This suggests the involvement of a proton transfer in the rate-determining step of the reaction. acs.org KIE measurements have also been performed for the cross-dehydrogenative coupling reaction of methyl 1H-indole-3-carboxylate with substrates like 1,4-dioxane, comparing the reaction with its deuterated analog (1,4-dioxane-d8) to probe the C-H bond activation step. researchgate.net

Analysis of the transition state provides deep insight into the reaction mechanism. For the decarboxylation of indole-3-carboxylic acids, computational modeling has been used to analyze the transition state structures. ic.ac.uk These studies revealed that for the series of 6-substituted indole-3-carboxylic acids, the transition state mode changes regularly, with the wavenumber increasing as the barrier to reaction decreases. ic.ac.uk

In the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols, a Hammett study was conducted. acs.org The results showed a negative ρ value, indicating a buildup of positive charge on the indole ring in the transition state. acs.org A similar study using para-substituted benzhydrols also yielded a negative slope (ρ = -2.1), suggesting a positive charge develops on the benzylic position in the transition state as well. acs.org Based on these findings, a mechanism was proposed involving the formation of a gold(III) carboxylate, followed by an electrophilic auration at the C3 position via a four-membered transition state. acs.org

Medicinal Chemistry and Pharmacological Relevance of Methyl Indole-3-carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Indole-3-carboxylate Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic efficacy of a lead compound. For indole-3-carboxylate analogs, these studies have revealed key structural features that influence their biological activity.

Modifications at various positions of the indole ring and the carboxylate group have been explored to enhance anticancer properties. For instance, substitution at the N-1 position of the indole ring with a methyl group has been shown to significantly increase anticancer activity by as much as 60-fold compared to the unsubstituted analog. nih.gov Further studies indicated that a hydroxymethyl group at the N-1 position was even more effective than other substituents like ethyl, fluoride, methyl, and acetyl in boosting anticancer effects. nih.gov

The position of substituents on the indole core is also critical. For example, moving a 4-tert-butylphenyl group from the 5-position to the 6-position of indole-3-carboxamide analogs resulted in more favorable inhibitory activity against certain viral proteases. nih.gov In another study on 5-hydroxyindole-3-carboxylic acid derivatives, it was found that electron-donating groups in the para position of the indole ring led to better cytotoxic activity. brieflands.com Specifically, derivatives with a p-methoxy phenyl group generally showed greater potency than those with benzyl or p-methyl benzyl groups. brieflands.com

The nature of the substituent itself plays a significant role. The introduction of halogenated groups, such as a trifluoromethyl group, can enhance lipophilicity and metabolic stability, leading to improved biological efficacy. For instance, Methyl 4-(trifluoromethyl)indole-3-carboxylate (MTC) was found to be about eight times more active than its non-trifluoromethylated counterpart. SAR analysis of other derivatives suggested that halogen substitutions, particularly chloro and bromo groups at the para positions, significantly enhanced anticancer activity. mdpi.com

Furthermore, the replacement of a phenyl group attached to a thiosemicarbazone moiety with a 4-methoxyphenyl group was found to weaken the anticancer activity of certain indole derivatives. nih.gov In some cases, the complete replacement of a sulfur atom with a carbonyl group still showed good activity. nih.gov These findings underscore the intricate relationship between the molecular structure of indole-3-carboxylate analogs and their pharmacological effects, guiding the design of more potent therapeutic agents.

Therapeutic Potential and Biological Activities

Derivatives of methyl indole-3-carboxylate have demonstrated significant therapeutic potential, primarily as anticancer agents. wisdomlib.orgmdpi.comresearchgate.net Their biological activities are multifaceted, targeting various mechanisms involved in cancer progression.

Anti-Cancer Activity

The anticancer properties of this compound derivatives have been extensively studied across a variety of cancer cell lines. researchgate.netmdpi.com These compounds exert their effects through several key mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and prevention of metastasis.

A primary mechanism of action for many this compound derivatives is the inhibition of cancer cell proliferation. tandfonline.com Research has shown that these compounds can suppress the growth of a wide range of cancer cells, including those from melanoma, renal, and breast cancers. researchgate.nettandfonline.com

For example, two specific this compound derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, were found to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net Similarly, indole-3-carbinol (I3C), a related natural compound, and its derivatives have been shown to suppress the proliferation of breast, prostate, colon, and endometrial cancer cells. tandfonline.com

The antiproliferative effects are often dose-dependent. For instance, indole-chalcone derivatives have demonstrated excellent activity at nanomolar concentrations against a panel of 60 human cancer cell lines. nih.gov The table below summarizes the inhibitory concentrations (IC50) of various indole-3-carboxylate derivatives against different cancer cell lines, highlighting their potent anti-proliferative effects.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Methyl 6-cyano-1H-indole-3-carboxylate | Breast Cancer | 5.0 µM | |

| Methyl 6-cyano-1H-indole-3-carboxylate | Lung Cancer | 7.5 µM | |

| Methyl 6-cyano-1H-indole-3-carboxylate | Colon Cancer | 4.0 µM | |

| Methyl 5-hydroxy-1H-indole-3-carboxylate | Lung Cancer (A549) | ~8 µM | |

| Indole-chalcone derivative 4 | NCI-60 panel | < 4 nmol/L | nih.gov |

| Indole-imidazole hybrid 7a/7b | Various | 1.6 - 3.7 nmol/L | nih.gov |

| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 µmol/L | nih.gov |

| 1,3,4-Oxadiazole-indole derivative 37 | Breast Cancer (MDA-MB-468) | 10.56 µM | mdpi.com |

| 1,3,4-Oxadiazole-indole derivative 37 | Breast Cancer (MDA-MB-231) | 22.61 µM | mdpi.com |

| Indole-sulfonamide hybrid 4 | Lung Cancer (A549) | 76 nM | tandfonline.com |

Another critical anticancer mechanism of this compound derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is essential for eliminating cancerous cells without causing inflammation.

Studies have shown that compounds like Methyl 4-(trifluoromethyl)indole-3-carboxylate (MTC) induce apoptosis in cancer cells, as evidenced by cell cycle analysis and nuclear staining techniques. Similarly, Methyl 6-cyano-1H-indole-3-carboxylate has been shown to induce apoptosis in breast cancer cells.

The pro-apoptotic effects of these compounds are often mediated through the regulation of key proteins involved in the apoptotic cascade. For example, Indole-3-carbinol (I3C) has been found to induce apoptosis in human breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. tandfonline.com It also activates caspases, which are the executioners of apoptosis. researchgate.net In some melanoma cell lines, I3C induces apoptosis by stabilizing the tumor suppressor protein PTEN. nih.gov

| Compound/Derivative | Cancer Cell Line | Apoptotic Mechanism | Reference |

| Methyl 4-(trifluoromethyl)indole-3-carboxylate | Cancer cells | Induces apoptosis | |

| Methyl 6-cyano-1H-indole-3-carboxylate | Breast cancer | Induction of apoptosis | |

| Indole-3-carbinol (I3C) | Human breast tumor cell line MDA MB468 | Inhibits Akt, leading to apoptosis | tandfonline.com |

| Indole-3-carbinol (I3C) | Human melanoma cells (wild-type PTEN) | Stabilization of PTEN | nih.gov |

| Indole-sulfonamide hybrid 4 | Lung cancer (A549) | Reduces mitochondrial membrane potential, increases ROS | tandfonline.com |

In addition to inducing apoptosis, this compound derivatives can also halt the uncontrolled proliferation of cancer cells by suppressing cell cycle progression. nih.gov The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints, these compounds prevent cancer cells from multiplying.

Indole-3-carbinol (I3C) and its derivatives have been shown to induce a G1 phase cell cycle arrest in various cancer cells. researchgate.net This is achieved by downregulating the expression of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, and cyclins D1 and E. researchgate.net Concurrently, they upregulate the levels of CDK inhibitors like p15, p21, and p27. researchgate.net

For instance, in human breast cancer cells, 3,3'-Diindolylmethane (DIM), a major product of I3C, induces a G1 cell cycle arrest by increasing the expression of p21. researchgate.net Similarly, a combination of I3C and silibinin was found to suppress lung tumorigenesis by targeting critical cell cycle regulators including cyclin D1, CDKs 2, 4, and 6, and pRB. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Several indole-3-carboxylate derivatives have demonstrated the ability to block cancer cell migration, thereby holding promise in preventing the spread of cancer. nih.govnih.gov

For example, 3,3'-Diindolylmethane (DIM) has been found to decrease the migration, invasion, and capillary tube formation of cultured human umbilical vein endothelial cells in a concentration-dependent manner, suggesting its anti-angiogenic potential. researchgate.net Indole-3-carbinol (I3C) also has the ability to counteract the metastatic process by inhibiting CDK6, which leads to a blockage of cell growth. nih.gov Furthermore, certain indole-sulfonamide hybrids have been shown to inhibit the migration and invasion of cancer cells. tandfonline.com

Target-Protein Interactions (e.g., RNA Polymerase II, Protein Kinases, KDR Inhibitors)

The therapeutic effects of this compound derivatives are often rooted in their ability to interact with specific biological macromolecules. The parent compound, this compound, serves as a crucial starting material for the synthesis of inhibitors targeting several key proteins involved in disease pathology. sigmaaldrich.com

RNA Polymerase II: Certain derivatives have been developed as inhibitors of the C-terminal domain of RNA polymerase II, an enzyme essential for the transcription of most genes in eukaryotes. sigmaaldrich.com By targeting this enzyme, these compounds hold potential as antitumor agents, disrupting the fundamental process of gene expression in cancer cells.

Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.govmdpi.com this compound derivatives have been successfully developed as inhibitors of various protein kinases.

Protein Kinase C alpha (PKCα): This kinase is involved in signal transduction pathways that control cell proliferation and differentiation. This compound is a reactant used in the preparation of PKCα inhibitors. sigmaaldrich.com

Kinase Insert Domain Receptor (KDR): Also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), KDR is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. sigmaaldrich.comnih.gov Derivatives of indole carboxylates have been designed to specifically inhibit KDR/VEGFR-2, thereby blocking tumor-induced angiogenesis. nih.govmdpi.com For instance, studies on indole-6-carboxylate derivatives have led to the identification of potent VEGFR-2 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Aberrant activation of EGFR, another tyrosine kinase, can lead to uncontrolled cell division. nih.gov Indole-based compounds, including those derived from indole-6-carboxylate, have been developed as effective EGFR inhibitors for anticancer therapy. nih.gov

The ability of these indole derivatives to target multiple kinases, such as EGFR and VEGFR-2, represents a promising strategy for developing broad-spectrum anticancer agents. nih.govmdpi.com

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Indole derivatives, including those based on the this compound scaffold, have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.com The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the potential of this chemical class.

Research has shown that 3-methyl indole derivatives exhibit promising anti-inflammatory effects in models such as the carrageenan-induced rat paw edema test. cuestionesdefisioterapia.com The mechanisms underlying this activity are varied. Some derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. jetir.org For example, certain 1,5-disubstituted indole derivatives have shown potency greater than the standard drug indomethacin. jetir.org

Other derivatives exert their effects by targeting different inflammatory pathways. Methyl 5-hydroxy-1H-indole-3-carboxylate has been found to significantly inhibit the activity of 5-lipoxygenase (5-LO), another important enzyme in the inflammatory cascade. Furthermore, certain indole derivatives of ursolic acid have been shown to reduce inflammation by significantly inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. chemrxiv.org

Table 1: Anti-Inflammatory Activity of Selected Indole Derivatives

| Compound Class | Target/Mechanism | Model System | Reference |

|---|---|---|---|

| 3-Methyl Indole Derivatives | Not specified | Carrageenan-induced rat paw edema | cuestionesdefisioterapia.com |

| 1,5-Disubstituted Indole Derivatives | Cyclooxygenase (COX) Inhibition | N/A | jetir.org |

| Methyl 5-hydroxy-1H-indole-3-carboxylate | 5-Lipoxygenase (5-LO) Inhibition | Animal models | |

| Indole derivatives of Ursolic Acid | Nitric Oxide (NO), TNF-α, IL-6 Inhibition | RAW 264.7 macrophages | chemrxiv.org |

Antimicrobial Activity (Antibacterial, Antifungal)

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. researchgate.net

Numerous studies have reported the synthesis of this compound derivatives with potent antimicrobial properties. researchgate.netmdpi.com For instance, newly synthesized analogs have demonstrated high antibacterial and antifungal efficacy. researchgate.net Methyl 5-hydroxy-1H-indole-3-carboxylate has also been shown to be effective against a variety of bacterial and fungal strains.

More specifically, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were evaluated against a panel of microbes. mdpi.comnih.gov Although these are indole-2-carboxylates, the findings illustrate the potential of the indole carboxylate scaffold. One of the most active compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.004–0.03 mg/mL against bacteria like Enterobacter cloacae. mdpi.comnih.gov The same study found that other derivatives were potent antifungal agents, with MIC values in the range of 0.004–0.06 mg/mL against fungi such as Trichoderma viride. mdpi.comnih.gov Molecular docking studies suggest that the antibacterial activity may stem from the inhibition of the MurB enzyme in bacteria, while the antifungal effect could be due to the inhibition of 14α-lanosterol demethylase. nih.gov

Table 2: Antimicrobial Activity of Indole-2-Carboxylate Derivatives

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 8 | En. cloacae (Bacterium) | 0.004–0.03 mg/mL | mdpi.comnih.gov |

| Compound 15 | T. viride (Fungus) | 0.004–0.06 mg/mL | mdpi.comnih.gov |

Antiviral Activity

The indole nucleus is a key component of several antiviral drugs, and derivatives of this compound have shown significant promise against a range of viruses. researchgate.net

Hepatitis and HIV: Derivatives of 5-hydroxyindole-3-carboxylate have demonstrated efficacy against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). researchgate.net Ethyl 1H-indole-3-carboxylate derivatives have also been reported to have strong anti-Hepatitis C virus (HCV) effects. nih.gov

Influenza Virus: Certain 5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester derivatives have been found to suppress the replication of the influenza A/Aichi/2/69 (H3N2) virus at micromolar concentrations, showing high efficacy in animal models. researchgate.net

SARS-CoV-2: In the search for treatments for COVID-19, a dihydrochloride salt of a 6-bromo-5-methoxy-1-methyl-indole-3-carboxylic acid derivative was identified as a potent inhibitor of SARS-CoV-2 replication in vitro. nih.govactanaturae.ru This compound completely inhibited viral replication at a concentration of 52.0 μM and demonstrated a high selectivity index (SI = 78.6), making it a promising candidate for further development. nih.govactanaturae.ru

Chikungunya Virus: A novel class of indole-3-carboxylate analogs was synthesized and evaluated against the Chikungunya virus, with one compound showing potency ten times greater than the reference drug arbidol. sigmaaldrich.comchula.ac.th

Table 3: Antiviral Activity of Selected this compound Derivatives

| Derivative Class | Target Virus | Key Finding | Reference |

|---|---|---|---|

| 5-hydroxyindole-3-carboxylate | HBV, HIV | Efficacious against viral replication | researchgate.net |

| 5-hydroxy-1-methyl-indole-3-carboxylate | Influenza A (H3N2) | Suppressed viral replication in vitro and in vivo | researchgate.net |

| 6-bromo-5-methoxy-1-methyl-indole-3-carboxylate | SARS-CoV-2 | Potent inhibition of viral replication (IC50 = 1.84 μM) | nih.govactanaturae.ru |

| Indole-3-carboxylate analogs | Chikungunya virus | High potency (EC50 = 6.5 μM) | sigmaaldrich.comchula.ac.th |

Neuropharmacological Applications (e.g., Nitric Oxide Synthase Inhibitors, Serotonin Receptor Antagonists)

The indole scaffold is present in many neuroactive compounds, including the neurotransmitter serotonin. Consequently, this compound derivatives are actively being explored for a variety of neuropharmacological applications. researchgate.net

Nitric Oxide Synthase (NOS) Inhibitors: Nitric oxide (NO) is a key signaling molecule in the nervous system, and overproduction by neuronal NOS (nNOS) is linked to neurodegenerative diseases and neuropathic pain. This compound is a key reactant for preparing selective nNOS inhibitors. sigmaaldrich.com A series of 3,5-disubstituted indole derivatives were designed for this purpose, with compounds featuring 2-thiophene amidine and 2-furanyl amidine groups showing high activity against human nNOS and good selectivity over other NOS isoforms. nih.gov One such compound was shown to reverse thermal hyperalgesia in a neuropathic pain model. nih.gov

Serotonin Receptor Antagonists: Serotonin (5-HT) receptors are crucial targets for treating a range of central nervous system disorders, including migraines and depression. This compound serves as a precursor for the synthesis of serotonin 5-HT4 receptor antagonists. sigmaaldrich.com Research has also led to the discovery of indole-related derivatives that act as potent dual antagonists for the 5-HT2B and 5-HT7 receptors, which are implicated in conditions like migraine. researchgate.net

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases. Several indole derivatives have been investigated for their ability to counteract this process.

Studies on novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues revealed significant antioxidant activity, with one derivative showing a half-maximal inhibitory concentration (IC50) of 57.46 µg/ml in a DPPH radical scavenging assay. derpharmachemica.com N-substituted indole-3-carboxamides have also been shown to be effective free radical scavengers, with certain halogenated compounds providing 100% inhibition of superoxide anion formation at a concentration of 10⁻³ M. tandfonline.com

Further research into C-3 substituted indole derivatives identified a compound with a pyrrolidinedithiocarbamate moiety as a particularly active radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov These compounds can also exhibit high cytoprotective activity against oxidative hemolysis in human red blood cells. nih.gov However, it is noteworthy that not all indole derivatives possess this activity; one study reported that while indole-3-carbinol is a known antioxidant, indole-3-carboxylic acid itself shows no antioxidant activity. nih.gov

Table 4: Antioxidant Activity of Indole-3-Carboxylate Derivatives

| Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues | DPPH Scavenging | Good antioxidant activity (IC50 = 57.46 µg/ml) | derpharmachemica.com |

| N-substituted indole-3-carboxamides | Superoxide Anion Scavenging | Up to 100% inhibition | tandfonline.com |

| C-3 substituted indoles (pyrrolidinedithiocarbamate) | Radical Scavenging, Fe³⁺ Reduction | Most active derivative in the series | nih.gov |

Antiobesity and Metabolic Disorder Research

The global rise in obesity and related metabolic disorders like type 2 diabetes has spurred research into new therapeutic agents. Indole derivatives, particularly those related to indole-3-carbinol (I3C), a natural product derived from cruciferous vegetables, have shown potential in this area. nih.govmdpi.comannualreviews.org

I3C and its major in vivo product, 3,3'-diindolylmethane (DIM), are believed to exert their antiobesity effects through multiple mechanisms, including the reduction of adipogenesis (fat cell formation) and inflammation. nih.govmdpi.com Studies in high-fat-diet-induced obese mice have shown that I3C treatment can decrease body weight, reduce fat accumulation, and lessen macrophage infiltration in adipose tissue. nih.gov These physical changes were associated with improved glucose tolerance and healthier serum levels of glucose, insulin, and lipids. nih.gov

The molecular mechanisms involve the modulation of genes associated with lipid metabolism, such as acetyl-coenzyme A carboxylase and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Furthermore, furanyl indole-3-methylamines have been identified as potentially useful agents for treating diabetes and obesity. impactfactor.org Research also points to the role of gut bacteria-derived indole and its derivatives, including indole-3-carboxylic acid, in influencing metabolic diseases like non-alcoholic fatty liver disease (NAFLD), suggesting a complex interplay between diet, microbiota, and host metabolism. frontiersin.org

Ion Channel Modulation (e.g., Transmembrane H+/Cl- Transport)

The indole scaffold, the core of this compound, is a key structural motif in molecules designed to modulate ion transport across cellular membranes. Derivatives have been engineered to function as synthetic ion channels or transporters, with a particular focus on anion transport, such as chloride (Cl⁻), and proton (H⁺) symport.

Research into bis(indole) derivatives has demonstrated their capacity to form supramolecular channels capable of transporting chloride ions across lipid bilayers. nih.gov These molecules can undergo a reversible conformational change from a double helix to a linear structure upon binding with a chloride ion, facilitating the ion's passage through the membrane. nih.gov The ion transport activity of these bis(indole) derivatives was evaluated using vesicles loaded with the pH-sensitive dye HPTS (8-hydroxypyrene-1,3,6-trisulfonate). nih.gov Studies identified a methyl bis(indole) derivative as a particularly effective ion transporter, and further investigation into its ion selectivity confirmed its function as a channel. nih.gov This process is crucial, as the ability to create stable ion channels relies on the interactions between the ion and the channel-forming molecule being strong enough to overcome the energy required for ion dehydration. nih.gov

Furthermore, indole derivatives have been identified as potent inhibitors of monocarboxylate transporters (MCTs), which are critical for cell metabolism and pH regulation through the transport of lactate along with a proton (H⁺/Cl⁻ symport). A library of 16 indole-based molecules was synthesized and evaluated for inhibitory activity against MCT1. acs.org The findings demonstrated that these compounds inhibit MCT1-mediated transport at submicromolar concentrations, with a lead compound exhibiting an IC₅₀ value of 314 nM. acs.org This highlights the potential of the indole framework in designing modulators for proton-coupled transport systems.

| Compound Class | Target Ion Channel/Transporter | Mechanism of Action | Activity (IC₅₀) |

| Bis(indole) Derivatives | Supramolecular Chloride Channel | Forms transmembrane channel for Cl⁻ transport | Not specified |

| Indole-based Amides | Monocarboxylate Transporter 1 (MCT1) | Inhibition of H⁺/lactate symport | 314 nM (Lead Cmpd) |

Enzyme Inhibition (e.g., Human 5-Lipoxygenase, Hyaluronidase)

This compound and its derivatives serve as a foundational structure for the development of various enzyme inhibitors. The core indole nucleus has the unique ability to mimic protein structures and bind to enzyme active sites. ijpsr.com This has led to the exploration of its derivatives as inhibitors of enzymes implicated in inflammation and tissue degradation, such as human 5-lipoxygenase (5-LOX) and hyaluronidase.

Human 5-Lipoxygenase (5-LOX) Inhibition: The compound this compound is explicitly listed as a reactant for preparing inhibitors of Human 5-Lipoxygenase. sigmaaldrich.com 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. A study involving the synthesis of novel N-1 and C-3 substituted indole derivatives identified compounds with significant 5-LOX inhibitory activity through in vitro assays. ijpsr.com One derivative, (Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)hydrazine carboxamide, was found to be particularly potent with an IC₅₀ value of 33.69 µM. ijpsr.com

Hyaluronidase Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Their inhibition is a target for anti-inflammatory and anti-aging therapies. This compound has been used as a standard or reactant in studies focused on identifying hyaluronidase inhibitors. sigmaaldrich.comtandfonline.com The indole scaffold itself is considered a core structure for developing hyaluronidase inhibitors, with research focusing on derivatives such as N-acylated 5-amino-2-methylindoles. d-nb.info

| Target Enzyme | Derivative Class | Key Finding / Activity (IC₅₀) |

| Human 5-Lipoxygenase (5-LOX) | (Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)hydrazine carboxamide | Potent inhibition with IC₅₀ of 33.69 µM ijpsr.com |

| Hyaluronidase | N-acylated 5-amino-2-methylindoles | Identified as a promising core structure for inhibitors d-nb.info |

Drug Discovery Methodologies

High-Throughput Screening in Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. Indole derivatives, including those related to this compound, are frequently included in these libraries due to their structural diversity and proven pharmacological relevance. ijpsr.comrjptonline.org

When HTS identifies a carboxylic acid as a "hit," its ionized state at physiological pH can limit cell membrane penetration, complicating further assessment. tandfonline.com A common strategy to overcome this is to prepare a methyl ester derivative, such as this compound from indole-3-carboxylic acid. The uncharged ester can passively diffuse through cell membranes, where it may be hydrolyzed back to the active acid form by intracellular esterases. This "pro-drug" approach can lead to higher intracellular concentrations and a more accurate measure of potency. tandfonline.com

An example of HTS in action involved a screen to identify small molecule inhibitors of telomerase, an enzyme active in many cancers. acs.org While this specific screen identified indole carboxamide derivatives rather than the carboxylate ester directly, it illustrates the principle of how the broader indole class is used in such discovery pipelines. acs.org The inclusion of compounds like methyl 6-bromo-1H-indole-3-carboxylate in bioactive compound screening libraries further underscores the value of this scaffold in HTS campaigns. medchemexpress.com

Design and Synthesis of Bioactive Analogs

The this compound scaffold is a versatile starting point for the chemical synthesis of more complex and potent bioactive analogs. Medicinal chemists employ various strategies to modify the core structure to enhance activity, selectivity, and pharmacokinetic properties.

One prominent method is palladium-catalyzed intramolecular oxidative coupling, which has been used to efficiently synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from various anilines. mdpi.com This approach allows for the creation of halogenated indoles, which are valuable intermediates for subsequent cross-coupling reactions like the Suzuki-Miyaura reaction to build even more diverse molecules. mdpi.com

Another strategy involves using methyl-1H-indole-3-carboxylate as a precursor for multi-ring systems. For instance, it can be converted into intermediate methyl 2-(phenylamino)-1H-indole-3-carboxylates, which are then cyclized in boiling diphenyl ether to produce indolo[2,3-b] quinolin-11-ones. mdpi.com These quinolines are analogs of the natural alkaloid neocryptolepine and have shown potential as anticancer agents. mdpi.com

Furthermore, the indole ester can be a starting point for creating hybrid molecules that combine the indole nucleus with other pharmacologically active moieties. For example, the ethyl ester of indole-2-carboxylic acid has been converted to an acid hydrazide, which then serves as a platform to build various thiosemicarbazide and 1,2,4-triazole conjugates with antimicrobial activity. mdpi.com

In Vitro and In Vivo Pharmacological Evaluation